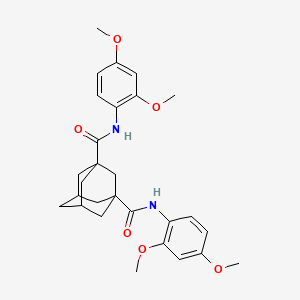

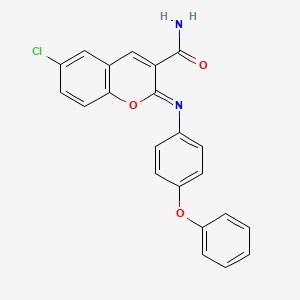

1-N,3-N-双(2,4-二甲氧基苯基)金刚烷-1,3-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide" is a derivative of adamantane, which is a bulky, diamondoid structure known for its stability and unique chemical properties. Adamantane derivatives have been extensively studied due to their potential applications in various fields, including medicine and materials science. The presence of the dimethoxyphenyl groups in the compound suggests potential for interaction with various biological targets or for modification of material properties.

Synthesis Analysis

The synthesis of adamantane derivatives often involves multi-step reactions with careful consideration of the steric hindrance due to the bulky adamantane core. For example, the synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives was achieved using a microwave-assisted three-component one-pot cyclocondensation method, which is a time-efficient and effective approach for constructing complex adamantane-containing molecules . Similarly, the synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide involved the reaction of adamantane with formic acid followed by acylation, with an overall yield of about 85.3% . These methods highlight the versatility and efficiency of modern synthetic techniques in the preparation of adamantane derivatives.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts rigidity and a well-defined three-dimensional shape. The crystallographic analysis of related compounds, such as 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, reveals the ability of the adamantane derivatives to form one-dimensional motifs and engage in hydrogen bonding with various assembling partners . The adamantane core's conformational adaptability is crucial for its interaction with other molecules, which can be exploited in molecular recognition and assembly processes.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, including cyclocondensation, acylation, and complexation with metals. The reaction of 1,3-adamantanedicarbonamide with chlorocarbonylsulfenyl chloride resulted in the formation of oxathiazolone derivatives, demonstrating the reactivity of the adamantane moiety towards the formation of heterocyclic compounds . These reactions expand the chemical space of adamantane derivatives and open up possibilities for creating new materials with desirable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the substituents attached to it. For instance, polyimides derived from 1,3-bis(4-aminophenyl)adamantane exhibited low dielectric constants, high thermal stability, and good mechanical properties, making them suitable for applications in the electronics industry . Similarly, polyamides derived from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane showed good solubility, high glass transition temperatures, and excellent thermal stability . These properties are critical for the development of high-performance materials.

科学研究应用

合成和聚合物应用

对1-N,3-N-双(2,4-二甲氧基苯基)金刚烷-1,3-二甲酰胺及其衍生物的研究推动了聚合物科学领域的重大进展。例如,使用涉及金刚烷基化合物的直接缩聚法合成了一系列新的聚酰胺。这些聚酰胺在常见溶剂中表现出显着的溶解性,如N-甲基-2-吡咯烷酮 (NMP)、N,N-二甲基乙酰胺 (DMAc) 和吡啶,同时具有中等固有粘度和数均分子量,表明良好的聚合物链形成和机械强度。它们的玻璃化转变温度显着较高,反映了聚合物的热稳定性,这是在应用过程中承受不同温度的材料的理想特性。金刚烷并入聚合物链极大地促进了观察到的高热和机械性能,使这些材料适用于需要耐久性和稳定性的广泛应用 (陈、薛和高,1998)。

分子识别和组装

金刚烷衍生物在分子识别和组装方面也表现出非凡的多功能性,与各种组装伙伴形成一维基序。这种适应性对于创建具有特定性质的分子结构至关重要,促进了新型材料的开发。适应氢键亚基构象以适应组装伙伴的能力证明了金刚烷衍生物在设计复杂分子结构方面的潜力 (卡尔、兰加纳坦和哈里达斯,1997)。

先进材料开发

对含金刚烷聚合物的进一步研究产生了具有非凡热、机械和光学性能的材料。例如,由二胺和二酐合成的金刚烷基聚酰亚胺表现出高的玻璃化转变温度、优异的光学透明度以及最佳的热和机械性能。金刚烷引入聚酰亚胺结构显着影响了这些性能,使这些材料成为光学和光电应用的有希望的候选者 (缪、胡、王、孟、王和严,2020)。

催化合成和功能化

使用三氯化磷催化合成N-芳基金刚烷-1-甲酰胺提供了一种金刚烷功能化的方法,从而能够创建具有在材料科学和化学中潜在应用的各种衍生物。这种合成方法提供了一种途径来多样化金刚烷基化合物的化学官能团,为金刚烷化学的研究和开发开辟了新的途径 (希什金、沃、波波夫、佐托夫、阮、希什金和索科洛夫,2020)。

属性

IUPAC Name |

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-33-19-5-7-21(23(10-19)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-22-8-6-20(34-2)11-24(22)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDCVFDGIYDJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=C(C=C(C=C5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2517113.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)